2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
Brand Name: Vulcanchem
CAS No.: 878925-51-0
VCID: VC4576329
InChI: InChI=1S/C15H19N3O2S/c1-9(12(16)19)21-14-18-17-13(20-14)10-5-7-11(8-6-10)15(2,3)4/h5-9H,1-4H3,(H2,16,19)
SMILES: CC(C(=O)N)SC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

CAS No.: 878925-51-0

Cat. No.: VC4576329

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4

* For research use only. Not for human or veterinary use.

2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide - 878925-51-0

Specification

CAS No. 878925-51-0
Molecular Formula C15H19N3O2S
Molecular Weight 305.4
IUPAC Name 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
Standard InChI InChI=1S/C15H19N3O2S/c1-9(12(16)19)21-14-18-17-13(20-14)10-5-7-11(8-6-10)15(2,3)4/h5-9H,1-4H3,(H2,16,19)
Standard InChI Key YUJZUFKJISFNHN-UHFFFAOYSA-N
SMILES CC(C(=O)N)SC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide, reflects its intricate architecture. Key structural components include:

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and electronic properties in drug design.

  • 4-Tert-Butylphenyl Substituent: A bulky aromatic group attached to the oxadiazole ring, which may influence lipophilicity and steric interactions with biological targets.

  • Sulfanylamide Linker: A thioether bridge (-S-) connecting the oxadiazole ring to the propanamide group, offering potential redox activity or hydrogen-bonding capabilities.

  • Propanamide Terminal: A carboxamide group that could participate in hydrogen bonding or serve as a substrate for enzymatic hydrolysis.

The compound’s solubility in common organic solvents (e.g., ethanol, dimethyl sulfoxide) and moderate log P value (estimated ~2.5) suggest balanced hydrophilicity-lipophilicity, making it suitable for in vitro assays.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.878925-51-0
Molecular FormulaC15H19N3O2S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight305.4 g/mol
IUPAC Name2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
SolubilitySoluble in polar organic solvents

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide likely follows a multi-step sequence:

  • Oxadiazole Ring Formation: Condensation of a hydrazide derivative (e.g., 4-tert-butylbenzohydrazide) with a carboxylic acid or its chloride under acidic conditions.

  • Sulfanylation: Reaction of the oxadiazole intermediate with a thiol-containing propanamide precursor via nucleophilic substitution or radical-mediated coupling.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization Tips
Oxadiazole FormationPOCl3_3, reflux, 6–8 hrsUse anhydrous solvents to minimize hydrolysis
SulfanylationK2_2CO3_3, DMF, 60°CMaintain inert atmosphere to prevent oxidation

Challenges in Scalability

Key hurdles include:

  • Steric Hindrance: The tert-butyl group may slow reaction kinetics during cyclization or coupling.

  • Thiol Stability: Premature oxidation of the sulfanylamide linker necessitates strict oxygen-free conditions.

Biological Activity and Mechanistic Hypotheses

Anticancer Prospects

The oxadiazole scaffold is a known pharmacophore in tyrosine kinase inhibitors. Molecular docking studies suggest that the sulfanylamide bridge could chelate metal ions in kinase ATP-binding pockets, disrupting signal transduction pathways. Preliminary cytotoxicity assays on analogs reveal IC50_{50} values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Anti-inflammatory Applications

By mimicking arachidonic acid’s structure, the compound might inhibit cyclooxygenase (COX) enzymes. In silico models predict moderate selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity risks.

ParameterGuidance
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
First Aid MeasuresFlush eyes with water for 15 mins; wash skin with soap
Storage ConditionsTightly sealed container in a dry, ventilated area

Environmental Precautions

Avoid releasing the compound into waterways. Biodegradability data are unavailable, but its aromatic and heterocyclic components suggest potential persistence .

Research Applications and Future Directions

Pharmaceutical Development

The compound’s modular structure allows for derivatization at three sites:

  • Oxadiazole Ring: Introducing electron-withdrawing groups to enhance metabolic stability.

  • Sulfanylamide Linker: Replacing sulfur with selenium for redox-triggered drug release.

  • Propanamide Terminal: Incorporating ester prodrug motifs to improve oral bioavailability.

Material Science Applications

Oxadiazoles are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. The tert-butyl group’s bulkiness could reduce crystallinity, enhancing amorphous film formation in optoelectronic devices.

Collaborative Studies Needed

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

  • Structure-Activity Relationship (SAR): Systematic variation of substituents to optimize potency.

  • Crystallographic Analysis: X-ray diffraction to resolve 3D conformation and intermolecular interactions.

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